N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with a nitrile oxide. This step often requires the use of a base such as sodium hydroxide and a solvent like ethanol.
Introduction of the Benzamide Moiety: The benzamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (e.g., an acid chloride or ester) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Alkylation: The final step involves the alkylation of the phenolic hydroxyl group with an appropriate alkyl halide under basic conditions to introduce the prop-2-en-1-yloxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or oxadiazole moieties, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in DMF (dimethylformamide), alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, alkylated derivatives.
Scientific Research Applications
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and benzamide moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- **4-(Aminomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide is unique due to its combination of an oxadiazole ring and a benzamide moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C21H21N3O3/c1-4-13-26-18-11-9-17(10-12-18)21(25)22-20-19(23-27-24-20)16-7-5-15(6-8-16)14(2)3/h4-12,14H,1,13H2,2-3H3,(H,22,24,25) |
InChI Key |
QVQQZEQAVZQWLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.